molecular formula C17H23ClN6 B2673317 N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179421-79-4

N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2673317
CAS No.: 1179421-79-4
M. Wt: 346.86
InChI Key: JCIXFRBHPRYKPM-UHFFFAOYSA-N
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Description

Historical Context of Triazine-Based Pharmacophores in Drug Discovery

The 1,3,5-triazine scaffold has served as a cornerstone in medicinal chemistry since the mid-20th century, initially gaining prominence for its utility in agrochemicals and antibiotics. Early applications exploited the triazine ring’s electron-deficient nature, which facilitates nucleophilic substitution reactions, enabling rapid diversification of substituents at the 2, 4, and 6 positions. By the 1980s, researchers recognized its potential as a bioisostere for pyrimidine, allowing mimicry of nucleotide structures in antiviral and anticancer agents.

A pivotal advancement emerged with the development of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which became a linchpin for synthesizing trisubstituted derivatives. This reagent enabled systematic exploration of structure-activity relationships (SARs), particularly in kinase inhibitors and antimicrobial agents. For instance, 2,4,6-trisubstituted triazines demonstrated nanomolar inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), underscoring their relevance in oncology. The scaffold’s planar geometry and hydrogen-bonding capacity further facilitated interactions with ATP-binding pockets in PI3K and mTOR kinases, as evidenced by recent derivatives showing dual inhibitory activity.

Modern triazine-based drug candidates often incorporate heterocyclic substituents to enhance solubility and target engagement. The progression from simple alkylamino derivatives to complex morpholine- and piperidine-containing analogs reflects iterative optimization strategies aimed at balancing potency and pharmacokinetics. These developments laid the groundwork for advanced derivatives like N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, which merges historical triazine chemistry with contemporary substituent engineering.

Role of Pyrrolidine Substituents in Bioactive Molecule Design

Pyrrolidine, a saturated five-membered nitrogen heterocycle, confers critical pharmacological advantages when incorporated into triazine scaffolds. Its conformational flexibility enables adaptive binding to target proteins, while the tertiary amine enhances water solubility through protonation under physiological conditions. In the context of this compound, the dual pyrrolidin-1-yl groups at positions 4 and 6 likely contribute to:

  • Steric Optimization : The puckered conformation of pyrrolidine modulates steric interactions with hydrophobic kinase domains, potentially improving selectivity over off-target enzymes.
  • Electron-Donating Effects : Pyrrolidine’s electron-rich nature counterbalances the triazine core’s electron deficiency, stabilizing charge-transfer interactions in enzyme active sites.
  • Metabolic Stability : Saturation of the pyrrolidine ring reduces oxidative metabolism compared to aromatic substituents, prolonging plasma half-life.

Comparative studies of triazine derivatives reveal that pyrrolidine-containing analogs exhibit superior cellular permeability relative to morpholine or piperazine counterparts. For example, in PI3Kα inhibition assays, pyrrolidine-substituted triazines demonstrated 3-fold greater potency than morpholine analogs, attributed to enhanced hydrophobic contact with valine residues in the ATP-binding cleft. This SAR trend underscores the strategic value of pyrrolidine in fine-tuning drug-target interactions.

Pharmacological Significance of Amine-Functionalized Triazine Derivatives

The primary amine at position 2 of the triazine ring in this compound serves multiple pharmacological roles. As a hydrogen bond donor, it facilitates interactions with aspartate or glutamate residues in target proteins, a feature critical for kinase inhibition. Protonation of the amine under acidic conditions (e.g., in lysosomes) may also promote lysosomotropism, enabling intracellular accumulation in cancer cells.

Recent investigations highlight the synergy between amine functionalization and triazine substitution patterns:

  • Anticancer Activity : Amine-bearing triazines induce G1 cell cycle arrest and apoptosis in HeLa cells by modulating Bcl-2/Bax ratios and inhibiting PI3K/Akt/mTOR signaling. The hydrochloride salt form enhances aqueous solubility, ensuring adequate bioavailability for in vivo efficacy.
  • Antimicrobial Applications : Schiff base derivatives of 1,3,5-triazine-2-amines exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml.

The compound’s phenyl group at the N-position introduces aromatic stacking potential, which may stabilize interactions with tyrosine kinase domains. Molecular docking studies of analogous structures suggest that the phenyl ring engages in π-π interactions with phenylalanine residues near the ATP-binding site, complementing the hydrogen-bonding network established by the triazine core.

Properties

IUPAC Name

N-phenyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6.ClH/c1-2-8-14(9-3-1)18-15-19-16(22-10-4-5-11-22)21-17(20-15)23-12-6-7-13-23;/h1-3,8-9H,4-7,10-13H2,(H,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIXFRBHPRYKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes key findings regarding its biological activity, including data tables and research insights.

Chemical Structure and Properties

The compound is characterized by a triazine core substituted with pyrrolidine groups and a phenyl moiety. Its chemical structure can be represented as follows:

N phenyl 4 6 bis pyrrolidin 1 yl 1 3 5 triazin 2 amine hydrochloride\text{N phenyl 4 6 bis pyrrolidin 1 yl 1 3 5 triazin 2 amine hydrochloride}

Research indicates that compounds with a triazine core often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar triazine derivatives have shown inhibitory effects on enzymes such as kinases and polymerases.
  • Antiviral Activity : Some studies suggest potential antiviral properties against various viruses by disrupting viral replication processes.

Antiviral Activity

A study highlighted the antiviral efficacy of similar triazine compounds against the measles virus (MV) and HIV reverse transcriptase. The IC50 values for these compounds ranged from 0.20 to 0.35 μM, indicating potent activity against viral targets .

CompoundTarget VirusIC50 (μM)
Triazine Derivative AMeasles Virus0.25
Triazine Derivative BHIV RT0.30
N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HClTBDTBD

Antimicrobial Activity

In addition to antiviral properties, triazine derivatives have been evaluated for their antimicrobial effects. The following table summarizes findings from various studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazine Derivative CE. coli32 μg/mL
Triazine Derivative DS. aureus16 μg/mL
N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HClTBDTBD

Case Studies

Several case studies have explored the efficacy of triazine compounds in clinical settings:

  • Case Study on HIV : A clinical trial involving a triazine derivative showed promising results in reducing viral load in patients with HIV.
  • Case Study on Tuberculosis : Another study demonstrated that similar compounds could enhance the effectiveness of existing tuberculosis treatments by targeting specific bacterial pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a triazine core exhibit potent anticancer properties. For instance, derivatives of triazine have been shown to inhibit aurora A and B kinases, essential for cell division. The presence of specific substituents on the phenyl ring enhances the selectivity and potency against various cancer cell lines .

Case Study : A study identified several triazine derivatives that demonstrated significant cytotoxicity against cancer cell lines by inducing mitotic failure and polyploidy. The structure-activity relationship indicated that modifications at the para-position of the aniline moiety could enhance efficacy against aurora kinases, leading to increased apoptosis in cancer cells .

Inflammation Modulation

The compound has shown promise in modulating inflammatory responses. Research indicates that triazine derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This suggests potential applications in treating conditions associated with chronic inflammation .

Case Study : In a series of experiments, various triazine derivatives were synthesized and evaluated for their COX-II inhibitory potential. One compound exhibited an IC50 value significantly lower than that of established anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .

Synthesis Methodologies

The synthesis of N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multi-step synthetic routes that incorporate pyrrolidine and triazine moieties. Recent studies have reported efficient methods for synthesizing related compounds through selective reactions involving α-ketoamides and aryl ketones under controlled conditions .

Table 1: Synthesis Pathways for Triazine Derivatives

StepReagents/ConditionsProductYield (%)
1Pyrrolidine + Triazine precursorIntermediate compound75
2Alkylation with phenyl halideN-phenyl derivative80
3Hydrochloric acid treatmentN-phenyl-triazine hydrochloride90

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s pyrrolidinyl groups contrast with sulfur-containing (e.g., methylsulfanyl, disulfanyl) or halogenated (e.g., tribromomethyl) substituents in analogs, leading to divergent electronic and steric profiles .
  • Hydrochloride Salts : Both the target compound and its isopropylphenyl analog (C₂₀H₂₈N₆·HCl) utilize hydrochloride salts to enhance solubility, a critical feature for drug bioavailability .

Comparison of Physicochemical Properties

  • Solubility : The hydrochloride form of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like N-isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine (), which lacks ionizable groups .
  • Stability : Sulfur-containing derivatives (e.g., disulfanyl groups in ) may undergo redox reactions or dimerization, whereas pyrrolidinyl groups in the target compound offer hydrolytic stability .
  • Lipophilicity : The phenyl group in the target compound provides moderate lipophilicity, whereas brominated analogs () are highly lipophilic, favoring applications in flame retardants over pharmaceuticals .

Q & A

Q. What is the synthetic pathway for N-phenyl-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, and how does stepwise substitution optimize yield?

The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). First, the phenyl group is introduced at the 2-position by reacting cyanuric chloride with aniline under ice-cold, basic conditions (e.g., acetone/NaHCO₃). Subsequent substitutions at the 4- and 6-positions are achieved using pyrrolidine in a controlled, stepwise manner to minimize side reactions. Reaction temperatures (0–5°C) and stoichiometric ratios (1:1 for each substitution step) are critical to ensure regioselectivity . Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this triazine derivative, and what key spectral data should researchers prioritize?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine protons (δ 1.7–3.5 ppm) confirm substitution patterns. The absence of residual chlorine signals (e.g., δ ~3.8 ppm for -NHCl) validates complete substitution .
  • IR Spectroscopy : Peaks near 1630–1670 cm⁻¹ (C=N stretching) and 2780–2920 cm⁻¹ (pyrrolidine C-H) confirm triazine and amine groups .
  • HPLC : Reverse-phase methods with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) assess purity (>98%) and stability .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the selectivity of pyrrolidine substitution in triazine derivatives?

Competing nucleophiles (e.g., water or residual amines) can lead to byproducts. Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity, while temperatures <10°C suppress hydrolysis. Catalytic bases (e.g., K₂CO₃) improve substitution efficiency but require careful pH control to avoid triazine ring degradation. Microwave-assisted synthesis (e.g., 80°C, 30 min) significantly reduces reaction time compared to conventional methods (6–12 hrs) while maintaining >90% yield .

Q. What is the hydrolytic stability of this compound under varying pH and temperature conditions, and how can degradation products be monitored?

Stability studies in buffered solutions (pH 1–10) reveal degradation via triazine ring hydrolysis, particularly under acidic (pH <3) or alkaline (pH >9) conditions. Degradation products (e.g., phenylurea derivatives) are identified using LC-MS with electrospray ionization. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation, indicating robust shelf-life under ambient storage .

Q. What computational or experimental approaches are used to predict biological interactions of this triazine derivative with cellular targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like mTOR or kinases, leveraging structural analogs (e.g., MHY1485, a morpholino-substituted triazine mTOR activator ). In vitro assays (e.g., kinase inhibition or ATPase activity) validate predictions. Fluorescence polarization assays quantify binding affinity (Kd values), while cytotoxicity screening (MTT assay) in cell lines assesses therapeutic potential .

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